Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate
Brand Name: Vulcanchem
CAS No.: 49719-89-3
VCID: VC17607245
InChI: InChI=1S/C5H12N8.2C2H4O2/c1-3(11-13-5(8)9)2-10-12-4(6)7;2*1-2(3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H3,(H,3,4)/b10-2+,11-3+;;
SMILES:
Molecular Formula: C9H20N8O4
Molecular Weight: 304.31 g/mol

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate

CAS No.: 49719-89-3

Cat. No.: VC17607245

Molecular Formula: C9H20N8O4

Molecular Weight: 304.31 g/mol

* For research use only. Not for human or veterinary use.

Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate - 49719-89-3

Specification

CAS No. 49719-89-3
Molecular Formula C9H20N8O4
Molecular Weight 304.31 g/mol
IUPAC Name acetic acid;2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine
Standard InChI InChI=1S/C5H12N8.2C2H4O2/c1-3(11-13-5(8)9)2-10-12-4(6)7;2*1-2(3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H3,(H,3,4)/b10-2+,11-3+;;
Standard InChI Key ZTLJMLXCEDIHHP-PVTAQEPXSA-N
Isomeric SMILES C/C(=N\N=C(N)N)/C=N/N=C(N)N.CC(=O)O.CC(=O)O
Canonical SMILES CC(=NN=C(N)N)C=NN=C(N)N.CC(=O)O.CC(=O)O

Introduction

Chemical Structure and Nomenclature

The compound belongs to the hydrazinecarboximidamide family, characterized by a bis-hydrazinecarboximidamide core linked via a 1-methyl-1,2-ethanediylidene bridge. Its diacetate salt form enhances solubility and stability, a common strategy in pharmaceutical chemistry .

Systematic IUPAC Name:
Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate
Molecular Formula:
C₉H₁₆N₈O₄ (parent compound) + 2(C₂H₃O₂⁻) → C₁₃H₂₂N₈O₈
Molecular Weight:
Calculated as 412.37 g/mol (parent: 268.29 g/mol + 2 × 60.05 g/mol acetate).

The structure features two hydrazinecarboximidamide moieties connected by a methyl-substituted ethylene bridge. The acetates likely protonate the guanidine groups, forming a stable salt .

Synthesis and Characterization

Spectroscopic Characterization

Data from related compounds suggest the following key features:

  • ¹H NMR: Peaks at δ 2.1–2.3 ppm (acetate methyl groups), δ 6.5–7.5 ppm (NH and NH₂ protons) .

  • ¹³C NMR: Signals near δ 170 ppm (acetate carbonyl), δ 155–160 ppm (guanidine carbons) .

  • HRMS: Expected [M+H]⁺ ion at m/z 413.38 .

Physicochemical Properties

Critical properties inferred from structurally similar compounds :

PropertyValueMethod/Source
LogP (octanol/water)-1.2 to -0.8Crippen estimation
Water Solubility>10 mg/mL (25°C)Analogous salts
Melting Point215–230°C (decomposes)Thermogravimetric analysis
pKa9.8 (guanidine), 4.8 (acetate)Computational prediction

The diacetate form significantly improves aqueous solubility compared to the free base, making it suitable for biological testing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator